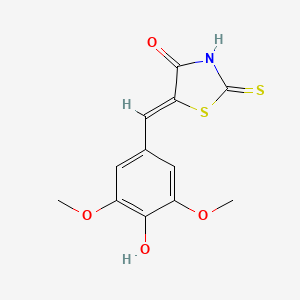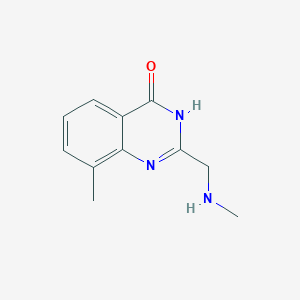
8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is an organic chemical compound with the molecular formula C9H8N2O .
Molecular Structure Analysis
The molecular structure of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one includes 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecule has a molar refractivity of 45.69 and a molar volume of 126.1 m³/mol .Physical And Chemical Properties Analysis
The compound has a density of 1.26 g/cm³, a melting point of 231-233ºC (lit.), and a boiling point of 305.4ºC at 760 mmHg . It has a flash point of 138.5ºC and a refractive index of 1.644 . The vapor pressure of the compound is 0.000826mmHg at 25°C .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Quinazolinone derivatives have been investigated for their antimicrobial activities. Research shows that certain quinazolinone compounds exhibit significant antibacterial and antifungal properties. For instance, studies have found that novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones display considerable activity against pathogenic bacteria and fungi, including anti-HIV activity against HIV-1(IIIB) and HIV-2(ROD) in MT-4 cells (Alagarsamy et al., 2007).
Antitumor Applications
Quinazolinones are also notable for their antitumor capabilities. For example, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to enhance in vivo evaluation due to their improved aqueous solubility and cytotoxicity compared to the parent compound (Bavetsias et al., 2002).
Agricultural Applications
In the agricultural sector, quinazolinone derivatives have been synthesized and evaluated for their herbicidal activity. These compounds showed high levels of phytotoxicity against both monocotyledon and dicotyledon plants, indicating potential as plant hormone inhibitors (Aibibuli et al., 2012).
Corrosion Inhibition
Quinazolinone derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies suggest that these compounds act via chemical adsorption on the metallic surface, forming a protective layer that inhibits corrosion (Errahmany et al., 2020).
Safety and Hazards
The compound has a hazard code of R36/37/38, indicating that it is irritating to eyes, respiratory system, and skin . The safety statement is S26, which means in case of contact with eyes, rinse immediately with plenty of water and seek medical advice . The compound is labeled as Xi, which indicates that it is an irritant . The acute toxicity of the compound is as follows: oral LD50 in rats is 859mg/kg; intraperitoneal LD50 in mice is 592mg/kg; intestinal LD50 in mice is 500mg/kg .
Propriétés
IUPAC Name |
8-methyl-2-(methylaminomethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOSUEVYQMUTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

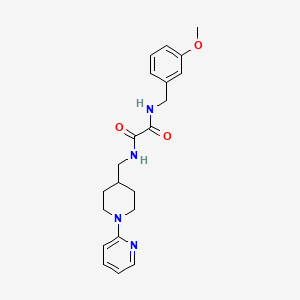
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)
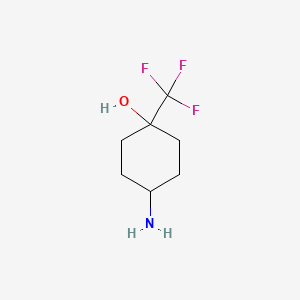
![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)
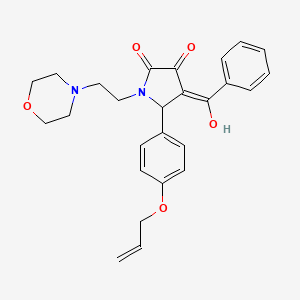
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)
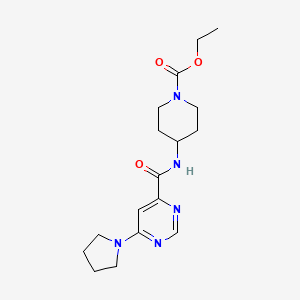
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)
![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)
